For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Structure of Ceftazidime (Hydrate)
Ceftazidime is a third-generation, broad-spectrum cephalosporin (B10832234) antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Its efficacy and stability are intrinsically linked to its unique chemical structure. This guide provides a detailed overview of the chemical properties, structural features, and analytical methodologies for Ceftazidime (hydrate).
Chemical Properties
Ceftazidime is typically supplied as a pentahydrate, which is a white to cream-colored crystalline powder.[2] The following table summarizes its key chemical and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [2] |
| Chemical Formula | C₂₂H₂₂N₆O₇S₂ (Anhydrous) C₂₂H₃₂N₆O₁₂S₂ (Pentahydrate) | [2][3] |
| Molecular Weight | 546.58 g/mol (Anhydrous) 636.65 g/mol (Pentahydrate) | [2][3] |
| Appearance | White to almost white crystalline powder | [4] |
| Melting Point | >150°C (decomposition) | |
| Solubility | Water: Slightly soluble to soluble (approx. 5 mg/mL in PBS at pH 7.2)[5] Organic Solvents: Sparingly soluble in ethanol, DMSO, and dimethylformamide | |
| LogP | -1.6 | [6] |
| pH | 5.0 - 8.0 (in freshly constituted solutions) | [2][4] |
| Storage | 2-8°C | [7] |
Ceftazidime is described as a strong basic compound based on its pKa.
Chemical Structure and Functional Moieties
The structure of Ceftazidime is fundamental to its antibacterial activity, stability, and pharmacokinetic profile. It is composed of several key functional groups attached to a central cephalosporin nucleus.[1]
-
Cephem Core: This bicyclic system consists of a four-membered β-lactam ring fused to a six-membered dihydrothiazine ring.[1][8] The strained β-lactam ring is the pharmacophore, responsible for inhibiting bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs).[1]
-
Aminothiazole Ring: This moiety, part of the C-7 side chain, enhances the antibacterial spectrum and potency, particularly against Gram-negative bacteria.[1]
-
Carboxypropyloxyimino Group: Also on the C-7 side chain, this bulky group provides significant stability against hydrolysis by many common β-lactamase enzymes produced by resistant bacteria.[9]
-
Pyridinium (B92312) Ring: The charged pyridinium group at the C-3 position increases the molecule's solubility in water, making it suitable for parenteral administration.[1] It also acts as a good leaving group during the PBP inhibition mechanism.
The interplay between these structural components results in a potent antibiotic that is stable to many bacterial resistance mechanisms and possesses favorable pharmacokinetic properties.
Caption: Logical relationship of Ceftazidime's functional moieties.
Experimental Protocols & Characterization
The characterization and quantification of Ceftazidime are critical for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.
A. High-Performance Liquid Chromatography (HPLC) Protocol for Ceftazidime Quantification
This protocol is a representative example for the analysis of Ceftazidime and its impurities.
-
Objective: To separate and quantify Ceftazidime and its related substances in a bulk drug sample.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[10]
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Alltima C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent reverse-phase column.[11]
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer and an organic solvent.[11]
-
Solvent A: Phosphate (B84403) buffer (e.g., 22.6 g/L ammonium (B1175870) dihydrogen phosphate, adjusted to pH 3.9 with phosphoric acid).[11]
-
Solvent B: Acetonitrile (HPLC grade).[10]
-
-
Flow Rate: 1.3 mL/min.[11]
-
Column Temperature: 35°C.[11]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve Ceftazidime reference standard in a suitable diluent (e.g., a 95:5 v/v mixture of phosphate buffer and acetonitrile) to achieve a known concentration.[10]
-
Sample Solution: Prepare the bulk drug sample in the same diluent to a concentration within the linear range of the assay.[10]
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Perform replicate injections of the standard solution to verify system suitability parameters (e.g., peak area reproducibility, resolution between Ceftazidime and known impurities).[10]
-
Inject the sample solution(s).
-
Quantify the amount of Ceftazidime and its impurities by comparing the peak areas from the sample chromatogram to those from the standard chromatogram.[10]
-
B. Spectroscopic Characterization
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for the identification and structural elucidation of impurities and degradation products. In positive ion electrospray (ESI) mode, Ceftazidime typically shows a protonated molecular ion [M+H]⁺ at m/z 547.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum of Ceftazidime exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:
References
- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]
- 2. Ceftazidime Pentahydrate | C22H32N6O12S2 | CID 6536864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rpicorp.com [rpicorp.com]
- 5. Ceftazidime Hydrate - LKT Labs [lktlabs.com]
- 6. Ceftazidime | C22H22N6O7S2 | CID 5481173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agscientific.com [agscientific.com]
- 8. goldbio.com [goldbio.com]
- 9. files.docking.org [files.docking.org]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. jfda-online.com [jfda-online.com]
- 13. researchgate.net [researchgate.net]
